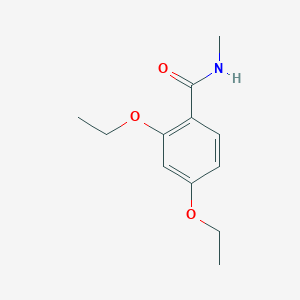![molecular formula C12H16N2O4S B5330120 N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5330120.png)
N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide and related compounds often involves complex organic reactions. For example, the addition of carbamoylsilane to N-sulfonylimines under catalyst-free conditions can afford similar α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides in good to excellent yields. This reaction showcases the types of methodologies that might be applicable for synthesizing N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide, highlighting the importance of precise conditions and reagents in obtaining the desired product efficiently (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide has been elucidated using X-ray diffraction techniques, IR spectroscopy, and quantum chemical computations. These studies offer insights into the crystalline structure, lattice constants, and geometric parameters, which are crucial for understanding the compound's reactivity and interactions. For instance, Demir et al. (2015) analyzed a novel benzamide derivative, providing detailed structural information that could be extrapolated to N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide (Demir et al., 2015).
Propiedades
IUPAC Name |
N-cyclopropyl-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-19(16,17)11-7-8(3-6-10(11)18-2)12(15)14-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYBTDDJZSMYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5330094.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one](/img/structure/B5330113.png)
![(3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5330118.png)
![2-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-1(2H)-phthalazinone](/img/structure/B5330133.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)
![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)